molecular formula C14H12O3 B6396178 2-(2-Hydroxyphenyl)-5-methylbenzoic acid CAS No. 1261953-60-9

2-(2-Hydroxyphenyl)-5-methylbenzoic acid

Cat. No.: B6396178
CAS No.: 1261953-60-9
M. Wt: 228.24 g/mol
InChI Key: WQKLGEYAKJIDGS-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group on the phenyl ring at position 2 and a methyl group at position 5 of the benzoic acid core (Figure 1). The compound’s hydroxyl and methyl substituents likely influence its solubility, acidity, and interactions with biological targets, such as enzymes involved in melanogenesis or inflammation .

Properties

IUPAC Name

2-(2-hydroxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-6-7-10(12(8-9)14(16)17)11-4-2-3-5-13(11)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKLGEYAKJIDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688667
Record name 2'-Hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-60-9
Record name 2'-Hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)-5-methylbenzoic acid typically involves the reaction of 2-hydroxybenzaldehyde with methylbenzoic acid under specific conditions. One common method is the condensation reaction, where the aldehyde group of 2-hydroxybenzaldehyde reacts with the carboxylic acid group of methylbenzoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction parameters, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of 2-(2-oxophenyl)-5-methylbenzoic acid.

    Reduction: Formation of 2-(2-hydroxyphenyl)-5-methylbenzyl alcohol.

    Substitution: Formation of 2-(2-halophenyl)-5-methylbenzoic acid.

Scientific Research Applications

2-(2-Hydroxyphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxy group plays a crucial role in this activity by donating hydrogen atoms to neutralize reactive oxygen species.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Name Substituents (Position) Key Functional Groups Bioactivity Relevance
2-(2-Hydroxyphenyl)-5-methylbenzoic acid 2-hydroxyphenyl (C2), methyl (C5) Benzoic acid, hydroxyl, methyl Potential anti-inflammatory, enzyme inhibition
2-Hydroxy-5-methylbenzoic acid Hydroxyl (C2), methyl (C5) Benzoic acid, hydroxyl, methyl Laboratory reagent; no direct bioactivity reported
2-(Carboxymethyl)-5-methylbenzoic acid Carboxymethyl (C2), methyl (C5) Two carboxylic acid groups, methyl Synthetic intermediate; no bioactivity data
2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic acid 2-hydroxyphenyl (C2), aminopropyl (C5) Acetic acid, hydroxyl, amine Metabolite of 5-APB; potential toxicity
2-Hydroxy-5-(2-thienyl)benzoic acid Hydroxyl (C2), thienyl (C5) Benzoic acid, thiophene Unknown bioactivity; structural novelty

Key Observations :

  • The presence of a hydroxyphenyl group at position 2 (vs.
  • Methyl groups at position 5 generally increase lipophilicity, which may influence membrane permeability in biological systems .

Tyrosinase Inhibition

In a study of tyrosol derivatives (), analogs with hydroxylphenyl groups, such as 2-hydroxyphenyl acetic acid (compound 7), exhibited low tyrosinase inhibition (6.7% at 4 mM), while methyl-substituted derivatives (e.g., compound 10) showed higher activity (46.7% inhibition).

Metabolic Pathways

2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic acid, a metabolite of the synthetic drug 5-APB, demonstrates the role of hydroxylphenyl groups in bioactivation. Its synthesis involves Aldol condensation and reduction, highlighting the reactivity of the hydroxyphenyl moiety in metabolic transformations .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Predicted logP Solubility (Water)
This compound* ~242 2.5–3.0 Low (hydrophobic)
2-Hydroxy-5-methylbenzoic acid 152.15 1.8 Moderate
2-(Isonicotinoylamino)-5-methylbenzoic acid 256.26 1.3 Low

Note: *Predicted values based on structural analogs. The hydroxyphenyl group increases molecular weight and logP compared to simpler derivatives.

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